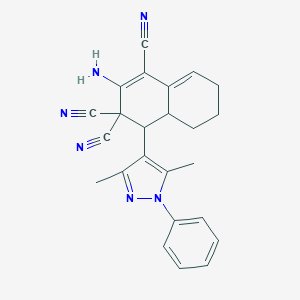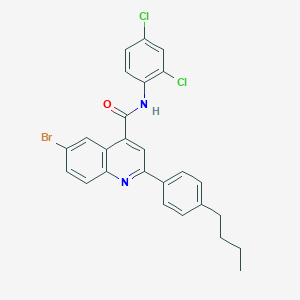
2-AMINO-3,3-DICYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-3,3-DICYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
The synthesis of 2-AMINO-3,3-DICYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of a suitable chalcone with hydrazine derivatives under reflux conditions. The reaction is often carried out in ethanol with the addition of glacial acetic acid as a catalyst . The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as glacial acetic acid and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazole derivatives .
Scientific Research Applications
2-AMINO-3,3-DICYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with unique properties.
Medicine: It is being investigated for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Studies have shown that pyrazole derivatives can interact with enzymes like acetylcholinesterase, suggesting potential neuroprotective effects .
Comparison with Similar Compounds
Similar compounds to 2-AMINO-3,3-DICYANO-4-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE include other pyrazole derivatives such as:
- 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzenesulfonamide
- 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- 5-arylazothiazoles
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a pyrazole ring with a tetrahydronaphthalene moiety, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H22N6 |
|---|---|
Molecular Weight |
394.5g/mol |
IUPAC Name |
2-amino-4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C24H22N6/c1-15-21(16(2)30(29-15)17-8-4-3-5-9-17)22-19-11-7-6-10-18(19)20(12-25)23(28)24(22,13-26)14-27/h3-5,8-10,19,22H,6-7,11,28H2,1-2H3 |
InChI Key |
OTNMYKZNIYCTRV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3C4CCCC=C4C(=C(C3(C#N)C#N)N)C#N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3C4CCCC=C4C(=C(C3(C#N)C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-butoxyphenyl)-N-[3-cyano-4-(4-methoxyphenyl)-5-methylthiophen-2-yl]quinoline-4-carboxamide](/img/structure/B452308.png)
![Ethyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4-(1-naphthyl)-3-thiophenecarboxylate](/img/structure/B452309.png)
![6-Bromo-2-(4-butylphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B452311.png)
![N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B452313.png)
![N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-2-(4-isobutylphenyl)-4-quinolinecarboxamide](/img/structure/B452316.png)
![6-bromo-2-(4-butylphenyl)-N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B452317.png)
![6-bromo-2-(4-butylphenyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]quinoline](/img/structure/B452319.png)
![N-[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B452320.png)
![isopropyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-[(2,4-dimethylanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B452321.png)


![methyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B452328.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]-4-quinolinecarboxamide](/img/structure/B452329.png)
![6-bromo-2-(4-butylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B452330.png)
